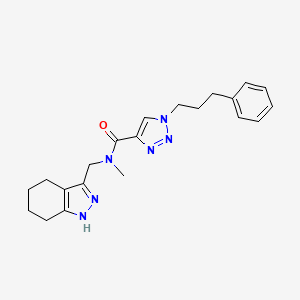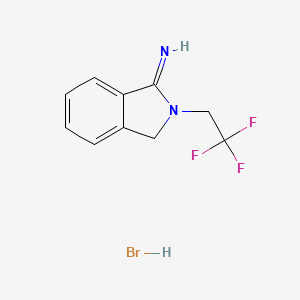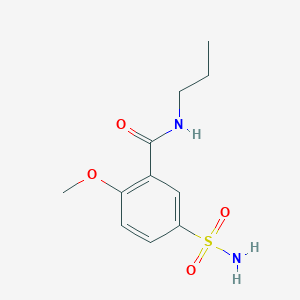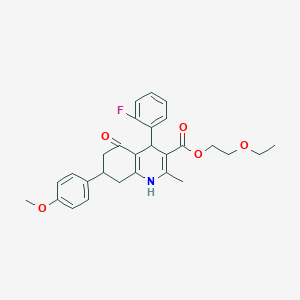![molecular formula C16H22N2O6S B4981053 1-{5-[(dimethylamino)sulfonyl]-2-methoxybenzoyl}-4-piperidinecarboxylic acid](/img/structure/B4981053.png)
1-{5-[(dimethylamino)sulfonyl]-2-methoxybenzoyl}-4-piperidinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{5-[(dimethylamino)sulfonyl]-2-methoxybenzoyl}-4-piperidinecarboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is also known as Boc-D-Fmk and is a potent inhibitor of serine proteases.
Wirkmechanismus
1-{5-[(dimethylamino)sulfonyl]-2-methoxybenzoyl}-4-piperidinecarboxylic acid inhibits serine proteases by irreversibly binding to the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function, leading to a decrease in proteolytic activity. The compound is highly selective for serine proteases and does not affect other classes of proteases.
Biochemical and Physiological Effects:
1-{5-[(dimethylamino)sulfonyl]-2-methoxybenzoyl}-4-piperidinecarboxylic acid has several biochemical and physiological effects. It inhibits the activity of serine proteases, leading to a decrease in proteolysis. This can have several downstream effects, including a decrease in inflammation, blood coagulation, and immune response. The compound has also been shown to have anti-tumor activity in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
1-{5-[(dimethylamino)sulfonyl]-2-methoxybenzoyl}-4-piperidinecarboxylic acid has several advantages for lab experiments. It is a potent and selective inhibitor of serine proteases, making it a valuable tool for studying the role of these enzymes in physiological processes and disease. The compound is also stable and easy to handle, which makes it suitable for use in a wide range of experiments.
However, there are also some limitations to the use of this compound in lab experiments. It is an irreversible inhibitor, which means that its effects cannot be reversed once it has bound to the enzyme. This can make it difficult to study the kinetics of proteolysis in real-time. Additionally, the compound may have off-target effects on other enzymes or proteins, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-{5-[(dimethylamino)sulfonyl]-2-methoxybenzoyl}-4-piperidinecarboxylic acid. One area of interest is the development of new therapies for diseases associated with abnormal serine protease activity, such as cancer, thrombosis, and inflammatory disorders. The compound may also have potential applications in the development of new diagnostic tools for these diseases.
Another area of interest is the study of the role of serine proteases in physiological processes, such as blood coagulation, inflammation, and immune response. The compound can be used to study the kinetics of proteolysis in real-time and to identify new targets for therapeutic intervention.
Finally, there is also interest in the development of new analogs of 1-{5-[(dimethylamino)sulfonyl]-2-methoxybenzoyl}-4-piperidinecarboxylic acid with improved selectivity and potency. These analogs may have applications in a wide range of medical research fields, including drug discovery and development.
Conclusion:
In conclusion, 1-{5-[(dimethylamino)sulfonyl]-2-methoxybenzoyl}-4-piperidinecarboxylic acid is a potent inhibitor of serine proteases with several potential applications in medical research. The compound can be used to study the role of serine proteases in physiological processes and to develop new therapies for diseases associated with abnormal protease activity. While there are some limitations to the use of this compound in lab experiments, it remains a valuable tool for researchers in a wide range of fields.
Synthesemethoden
The synthesis of 1-{5-[(dimethylamino)sulfonyl]-2-methoxybenzoyl}-4-piperidinecarboxylic acid involves several steps. The first step involves the protection of the carboxylic acid group of piperidine with a Boc (tert-butoxycarbonyl) group. The second step involves the reaction of the protected piperidine with 5-[(dimethylamino)sulfonyl]-2-methoxybenzoic acid. The final step involves the deprotection of the Boc group to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
1-{5-[(dimethylamino)sulfonyl]-2-methoxybenzoyl}-4-piperidinecarboxylic acid has several potential applications in medical research. It is a potent inhibitor of serine proteases, which are enzymes that play a crucial role in several physiological processes, including blood coagulation, inflammation, and immune response. This compound can be used to study the role of serine proteases in these processes and to develop new therapies for diseases associated with abnormal serine protease activity, such as cancer, thrombosis, and inflammatory disorders.
Eigenschaften
IUPAC Name |
1-[5-(dimethylsulfamoyl)-2-methoxybenzoyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6S/c1-17(2)25(22,23)12-4-5-14(24-3)13(10-12)15(19)18-8-6-11(7-9-18)16(20)21/h4-5,10-11H,6-9H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKOENQDRJGAGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N2CCC(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzoate](/img/structure/B4980975.png)


![4-[4-(1-naphthyl)-1,3-thiazol-2-yl]morpholine hydrochloride](/img/structure/B4980986.png)

![3,3-dimethyl-10-pentanoyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4981015.png)
![ethyl 2-{[(2-bromophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4981021.png)

![5-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4981037.png)

![3-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4981041.png)
![N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B4981049.png)

![3-benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B4981051.png)